molecular formula C23H25N3O2 B2386119 (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1396851-53-8

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2386119
CAS No.: 1396851-53-8
M. Wt: 375.472
InChI Key: LPPBULJIYRIKQK-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a 5-methyl group, linked to an azetidine ring (a strained four-membered secondary amine) and a 4-phenyltetrahydro-2H-pyran moiety via a methanone bridge. The benzimidazole scaffold is well-documented for its pharmacological relevance, particularly in targeting enzymes and receptors due to its aromatic heterocyclic structure .

Properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-7-8-19-20(13-16)25-21(24-19)17-14-26(15-17)22(27)23(9-11-28-12-10-23)18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPBULJIYRIKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3} with a molecular weight of 376.5 g/mol. The structure features a benzimidazole moiety, an azetidine ring, and a tetrahydropyran unit, which are known for their pharmacological relevance.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃
Molecular Weight376.5 g/mol
IUPAC Name(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
CAS Number1396800-04-6

Antimicrobial Properties

Research indicates that derivatives of benzimidazole, including those containing the azetidine structure, exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have been shown to have high activity against various bacterial strains including Staphylococcus aureus and Mycobacterium smegmatis. A study reported minimum inhibitory concentrations (MIC) below 1 µg/mL for some benzimidazole derivatives against these pathogens .

Anticancer Activity

Recent studies have suggested that compounds featuring a benzimidazole moiety can also exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit topoisomerases, which are critical for DNA replication and transcription .

The biological activity of the compound can be attributed to its ability to interact with various biomolecular targets:

  • Inhibition of Enzymes : Compounds similar to this one have been identified as inhibitors of essential enzymes such as pyruvate kinase and FtsZ protein, which play crucial roles in bacterial cell division and metabolism .
  • Biofilm Disruption : Some studies highlight the ability of benzimidazole derivatives to disrupt biofilm formation, making them potential candidates for treating chronic infections where biofilms are prevalent .

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to proteins involved in bacterial cell wall synthesis and metabolic pathways, enhancing its potential as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of compounds related to (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone:

  • Synthesis and Activity Testing : A study synthesized various derivatives and tested their antimicrobial activity against a panel of pathogens. The most active derivatives exhibited MIC values comparable to established antibiotics .
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications on the benzimidazole or tetrahydropyran moieties significantly affect the biological activity, suggesting a strong relationship between structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Benzimidazole Derivatives with Alternative Linkers: BIPM [(2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone]: Features a sulfur-bridged bis-benzimidazole structure. The thioether linker in BIPM increases molecular flexibility but may reduce metabolic stability compared to the azetidine linker in the target compound . Piperazine-Linked Analogues: Compounds like 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone () use a piperazine ring, which offers greater flexibility than azetidine. This flexibility may broaden receptor interactions but reduce target specificity .

Substituent Effects

  • Tetrahydro-2H-pyran vs. Other Cyclic Ethers :
    • The 4-phenyltetrahydro-2H-pyran group in the target compound enhances lipophilicity and steric bulk compared to simpler tetrahydropyran derivatives (e.g., those in ). This substitution likely improves membrane permeability and pharmacokinetic profiles .
  • Azetidine vs. In contrast, five- or six-membered rings (e.g., piperidine in ) offer more conformational freedom but less precise spatial orientation .

Comparative Data Table

Feature Target Compound BIPM Piperazine-Ligand Sulfinyl Derivative
Core Structure Benzimidazole + azetidine + tetrahydro-2H-pyran Bis-benzimidazole + thioether linker Benzimidazole + piperazine + pyridine Benzimidazole + sulfinyl + pyridine
Key Substituents 5-Methyl, 4-phenyltetrahydro-2H-pyran Phenyl, methylthio 4-Methoxybenzyl, pyridinyl 2-Methoxyphenoxy, methyl
Ring Size/Strain Azetidine (4-membered, high strain) Flexible thioether Piperazine (6-membered, flexible) No strained rings
Metabolic Stability Likely high (no labile groups) Moderate (S-oxidation risk) Moderate (flexible linker) Low (sulfoxide prone to reduction)
Synthetic Complexity High (multi-component coupling) Moderate (thioether formation) High (multiple coupling steps) Moderate (oxidation step critical)

Research Implications

The target compound’s unique combination of azetidine and tetrahydro-2H-pyran groups distinguishes it from analogues in the benzimidazole class. While its synthetic route is complex (similar to and ), the structural features suggest improved target engagement and pharmacokinetics over more flexible or oxidation-prone derivatives . Further studies should explore its biological activity, leveraging known benzimidazole pharmacology (e.g., antimicrobial or receptor-modulating effects as in and ).

Preparation Methods

Reaction Conditions and Optimization

Parameter Optimal Value Impact on Yield
Temperature 100–110°C >85% yield
Solvent Water/Acetic Acid (1:1) Prevents side reactions
Catalyst HCl (conc.) Accelerates cyclization
Reaction Time 6–8 hours Maximizes conversion

Mechanistic Insight : Protonation of the carbonyl oxygen in acetic acid facilitates nucleophilic attack by the amine group of o-phenylenediamine, followed by dehydration to form the bicyclic structure.

Azetidine Ring Formation and Functionalization

The azetidine ring is synthesized via cyclization of 3-aminopropanol derivatives under basic conditions. A key challenge lies in avoiding ring-opening side reactions, which are mitigated by using non-nucleophilic bases like potassium tert-butoxide.

Stepwise Protocol

  • 3-Aminopropanol Activation : Treatment with mesyl chloride in dichloromethane yields the mesylated intermediate.
  • Cyclization : Stirring with KOtBu in THF at 0°C induces ring closure to form azetidine-3-methanol.
  • Oxidation : Conversion of the hydroxyl group to a ketone using PCC (pyridinium chlorochromate) in DCM.

Critical Note : The use of anhydrous conditions is essential to prevent hydrolysis of the azetidine ring.

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-yl Methanone

This fragment is prepared via a Friedel-Crafts acylation reaction, where benzene reacts with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of AlCl3.

Experimental Data

Reagent Quantity (mmol) Solvent Yield
Tetrahydro-2H-pyran-4-carbonyl chloride 10.0 Dichloromethane 72%
AlCl3 12.0 - -
Benzene 15.0 - -

Side Reaction Mitigation : Excess AlCl3 ensures complete activation of the acyl chloride, minimizing dimerization byproducts.

Coupling of Fragments via Nucleophilic Acyl Substitution

The final step involves coupling the azetidine-benzo[d]imidazole intermediate with the 4-phenyltetrahydro-2H-pyran-4-yl methanone. This is achieved using HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in DMF.

Optimization Table

Parameter Value Purity (HPLC)
Coupling Agent (EDCl) 1.2 equivalents 98.5%
Reaction Time 12 hours 95% yield
Temperature 25°C Minimal degradation

Post-Reaction Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound.

Analytical Characterization and Quality Control

The synthesized compound is characterized using advanced spectroscopic and chromatographic techniques:

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 5H, phenyl-H), 4.02–3.88 (m, 4H, pyran-H), 3.45–3.40 (m, 2H, azetidine-H).
  • HRMS (ESI+) : m/z 376.1862 [M+H]+ (calc. 376.1865).

Purity Assessment

Method Purity Column
HPLC 99.1% C18, 5 µm
UPLC-MS 98.7% BEH C18, 2.1 mm

Challenges and Alternative Synthetic Routes

While the above method is widely adopted, alternative approaches include:

  • Mitsunobu Reaction : For coupling azetidine alcohols with activated carbonyl groups, though this requires expensive reagents like DIAD (diisopropyl azodicarboxylate).
  • Enzymatic Catalysis : Emerging methods using lipases for enantioselective synthesis, though yields remain suboptimal (<60%).

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing:

  • Exothermic Reactions : Controlled addition of AlCl3 during Friedel-Crafts acylation to prevent thermal runaway.
  • Solvent Recovery : DMF and dichloromethane are recycled via distillation to reduce costs.

Q & A

Q. What synthetic methodologies are recommended for constructing the heterocyclic framework of this compound?

The synthesis typically involves multi-step reactions, including:

  • Imidazole ring formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions (e.g., HCl/acetic acid) .
  • Azetidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine ring to the benzoimidazole core .
  • Tetrahydropyran functionalization : Grignard or Friedel-Crafts reactions to introduce the 4-phenyl group into the tetrahydropyran ring .
    Key optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for verifying structural integrity?

  • NMR spectroscopy : Assign peaks using 1H^1H-NMR (e.g., imidazole protons at δ 7.5–8.5 ppm, azetidine protons at δ 3.0–4.0 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 165–175 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragment patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers address low yields during the final coupling step?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for azetidine-benzoimidazole coupling .
  • Solvent effects : Compare yields in DMF vs. THF; DMF often enhances nucleophilicity .
  • Temperature control : Optimize reactions between 80–100°C to balance rate and decomposition .

Advanced Research Questions

Q. What strategies resolve spectral contradictions in stereochemical assignments?

  • X-ray crystallography : Definitive 3D structure determination (e.g., confirming azetidine ring puckering) .
  • 2D NMR : Use NOESY or COSY to identify spatial proximities (e.g., coupling between azetidine and tetrahydropyran protons) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., fluorophenyl analogs in ) .

Q. How can computational methods predict biological target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to histamine receptors (e.g., H1/H4) based on imidazole and azetidine pharmacophores .
  • MD simulations : Simulate ligand-receptor stability in explicit solvent (e.g., water) for ≥100 ns to assess binding kinetics .
  • ADMET prediction : Employ SwissADME to evaluate permeability (LogP <5) and cytochrome P450 interactions .

Q. What experimental designs validate the compound’s mechanism of action in cellular assays?

  • Dose-response curves : Test concentrations from 1 nM–100 µM in HEK293 cells expressing target receptors .
  • Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled ligands) to quantify receptor occupancy .
  • Knockout models : CRISPR-Cas9-edited cells to confirm target specificity .

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